molecular formula C18H14F3N3OS B2876550 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 688335-20-8

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2876550
CAS No.: 688335-20-8
M. Wt: 377.39
InChI Key: ZLUMXSOFNPBNIT-UHFFFAOYSA-N
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Description

This compound features a phenyl-substituted imidazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry . Its synthesis typically involves coupling reactions, such as the condensation of 2-mercaptoimidazole derivatives with activated acetamide intermediates under reflux conditions in chloroform, as described in protocols for analogous compounds .

Properties

IUPAC Name

2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)14-8-4-5-9-15(14)23-16(25)12-26-17-22-10-11-24(17)13-6-2-1-3-7-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUMXSOFNPBNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and appropriate catalysts.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, where a thiol group is added to the imidazole ring.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethylating agents.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, organometallic compounds, and strong bases are used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted phenyl and trifluoromethyl derivatives.

Scientific Research Applications

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its imidazole moiety.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The phenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings from Research

Synthetic Flexibility : The target compound shares synthetic routes with analogs, such as the use of triethylamine as a base and chloroform as a solvent for acylations . However, substituents like methoxy (Analog 1) require additional protection/deprotection steps .

Biological Implications :

  • Docking studies on imidazole derivatives (e.g., compound 9c in ) suggest that bulky substituents (e.g., bromo in 9c) improve binding affinity to active sites via hydrophobic interactions . The target compound’s 2-CF₃ group may similarly enhance target engagement.
  • Benzothiazole-based analogs (e.g., Analog 3) exhibit distinct activity profiles due to their extended π-systems, which may favor interactions with aromatic residues in enzymes .

Physicochemical Properties :

  • The 2-CF₃ substituent in the target compound likely increases metabolic stability compared to 3-CF₃ analogs (e.g., Analog 1), as para/meta positions are more susceptible to oxidative metabolism .
  • Methoxy groups (Analog 1) improve aqueous solubility but may reduce membrane permeability compared to hydrophobic CF₃ .

Biological Activity

The compound 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • An imidazole ring substituted with a phenyl group.
  • A thioether linkage connecting to an acetamide moiety.
  • A trifluoromethyl group on the phenyl ring, which is known to enhance lipophilicity and biological activity.

Synthesis

The synthesis typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with 2-(trifluoromethyl)phenylacetamide under controlled conditions:

  • Reagents : The reaction commonly employs bases such as sodium hydride or potassium carbonate in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
  • Conditions : Elevated temperatures are applied to facilitate the reaction, leading to the formation of the desired product with high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes through binding interactions that affect their catalytic activity.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cellular responses.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. For example, it exhibited an IC50 of approximately 5 µM against A431 human epidermoid carcinoma cells .
Cell LineIC50 (µM)
A4315
MCF77
HeLa6

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:

  • In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation, suggesting its potential use in inflammatory diseases.

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

  • Study on Antitumor Activity :
    • Conducted on multiple cancer cell lines including breast and skin cancers.
    • Results indicated a dose-dependent response with significant apoptosis induction observed through flow cytometry analyses.
  • Anti-inflammatory Effects :
    • In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups.

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